2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene
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Overview
Description
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent trifluoromethylation . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon–carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but contains a bromine atom instead of a fluorine atom.
4-Bromo-2-fluorobenzotrifluoride: Contains both bromine and fluorine atoms, offering different reactivity and applications.
Uniqueness
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of the isopropoxy group differentiates it from other trifluoromethyl-substituted benzenes, offering unique solubility and interaction characteristics .
Properties
Molecular Formula |
C10H10F4O |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-fluoro-1-propan-2-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 |
InChI Key |
OIHMFJROKLDLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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